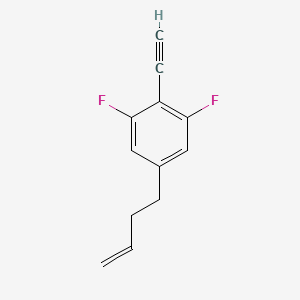
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a butenyl group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene typically involves multi-step organic reactions. One common method starts with the preparation of the benzene ring substituted with fluorine atoms. The introduction of the butenyl group can be achieved through a Heck reaction, where a palladium catalyst is used to couple an alkene with an aryl halide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethynyl and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(But-3-en-1-yl)-2-ethynyl-1,3-difluorobenzene: Unique due to the presence of both ethynyl and butenyl groups.
5-(But-3-en-1-yl)-2-ethynylbenzene: Lacks fluorine atoms, which can significantly alter its reactivity and applications.
5-(But-3-en-1-yl)-2-fluorobenzene: Contains only one fluorine atom, affecting its chemical properties.
Eigenschaften
CAS-Nummer |
797047-46-2 |
|---|---|
Molekularformel |
C12H10F2 |
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
5-but-3-enyl-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C12H10F2/c1-3-5-6-9-7-11(13)10(4-2)12(14)8-9/h2-3,7-8H,1,5-6H2 |
InChI-Schlüssel |
UWVRIKTWEBVEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


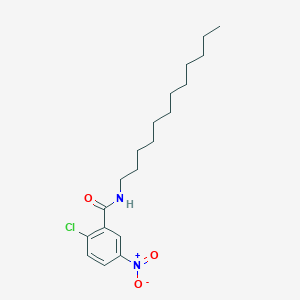
![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
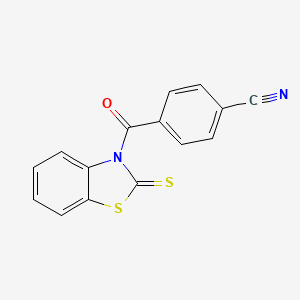

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
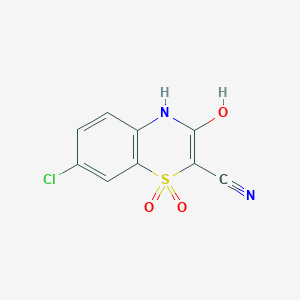
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
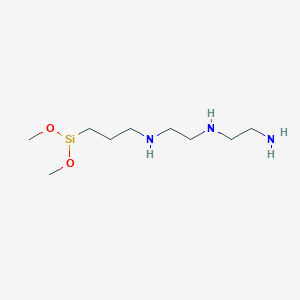
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
